H-D-Pro-OBzl.HCl
Overview
Description
H-D-Pro-OBzl.HCl, also known as D-proline benzyl ester hydrochloride, is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . It appears as a white to almost white solid and is soluble in methanol . This compound is primarily used in biochemical research and organic synthesis as an intermediate.
Preparation Methods
The preparation of H-D-Pro-OBzl.HCl involves a multi-step synthetic route. One common method starts with D-proline, which reacts with benzyl chloroformate to form D-proline benzyl ester. This ester is then treated with hydrochloric acid to yield D-proline benzyl ester hydrochloride . The reaction conditions typically involve the use of inert atmospheres and controlled temperatures to ensure the stability and purity of the product .
Chemical Reactions Analysis
H-D-Pro-OBzl.HCl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzyl ester group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield D-proline and benzyl alcohol.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
H-D-Pro-OBzl.HCl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of H-D-Pro-OBzl.HCl involves its role as an intermediate in chemical reactions. It can interact with various molecular targets, such as enzymes and proteins, to facilitate the formation of desired products. The pathways involved typically include esterification, hydrolysis, and substitution reactions .
Comparison with Similar Compounds
H-D-Pro-OBzl.HCl can be compared with other similar compounds, such as:
L-proline benzyl ester hydrochloride: Similar in structure but differs in the stereochemistry of the proline residue.
D-proline tert-butyl ester hydrochloride: Similar ester functionality but with a different protecting group.
L-alanine benzyl ester hydrochloride: Similar ester functionality but with a different amino acid residue.
The uniqueness of this compound lies in its specific stereochemistry and its utility as an intermediate in the synthesis of various organic and pharmaceutical compounds.
Biological Activity
H-D-Pro-OBzl.HCl, also known as H-D-Proline Benzyl Ester Hydrochloride, is a compound derived from D-proline, an essential amino acid. This compound is notable for its utility in solid-phase peptide synthesis (SPPS) and its unique biological properties. This article explores the biological activity of this compound, including its applications in catalysis, potential therapeutic effects, and structural characteristics.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 241.72 g/mol. The structure includes a proline backbone with a benzyl ester protecting the carboxylic acid group, enhancing its lipophilicity and solubility in organic solvents commonly used in peptide synthesis .
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆ClNO₂ |
Molecular Weight | 241.72 g/mol |
Solubility | High in organic solvents |
Lipophilicity | Enhanced due to benzyl group |
1. Catalytic Applications
This compound has been investigated for its catalytic properties in asymmetric synthesis. Research indicates that proline derivatives can act as effective organocatalysts for various reactions, including aldol reactions and Michael additions. For instance, studies have shown that related proline derivatives demonstrate significant catalytic activity, achieving high yields and enantioselectivity in reactions involving aldehydes and ketones .
Table 1: Catalytic Performance of Proline Derivatives
Catalyst | Reaction Type | Yield (%) | Enantioselectivity (%) |
---|---|---|---|
This compound | Aldol Reaction | 99 | 90 |
L-Proline | Aldol Reaction | 68 | 76 |
H-Pro-Pro-Asp-NH₂ | Michael Addition | 66 | 82 |
2. Therapeutic Potential
Emerging studies suggest that this compound may possess therapeutic properties beyond its role as a synthetic intermediate. Its ability to modulate biological pathways has been explored, particularly concerning its potential effects on apoptosis and cell signaling pathways. For example, one study demonstrated that proline derivatives can influence the levels of apoptotic markers such as Bax and caspase-7, indicating a possible role in cancer therapy .
Table 2: Effects on Apoptotic Markers
Compound | Bax Level (ng/mL) | Caspase-7 Level (ng/mL) |
---|---|---|
Control | 479 | Baseline |
This compound | 614.33 | 7.65 |
UA (Reference Compound) | 832.67 | Higher than others |
Case Studies
Case Study: Proline Derivatives in Cancer Therapy
A recent investigation into the biological activities of proline derivatives highlighted their potential as anticancer agents. In vitro studies revealed that compounds similar to this compound significantly increased apoptosis markers in cancer cell lines compared to controls. The research emphasizes the importance of structural modifications in enhancing biological activity, suggesting that this compound may serve as a lead compound for further development .
Properties
IUPAC Name |
benzyl (2R)-pyrrolidine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDMOHHWRPHBAL-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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